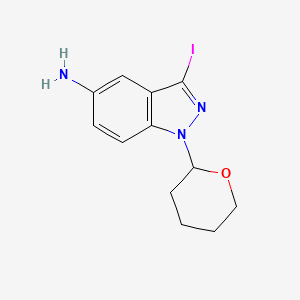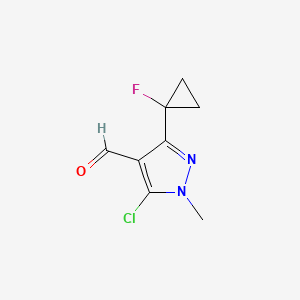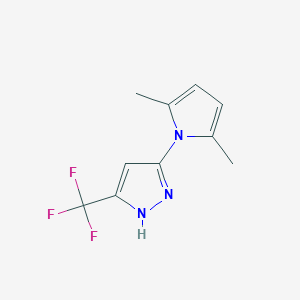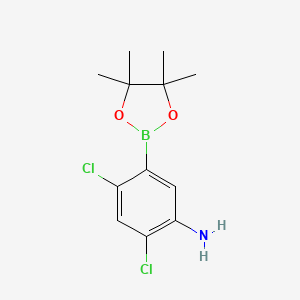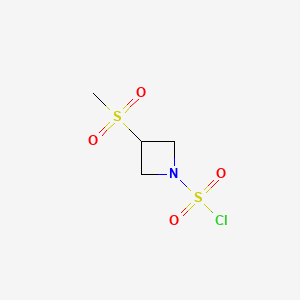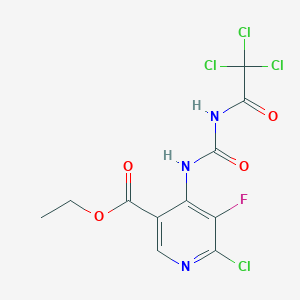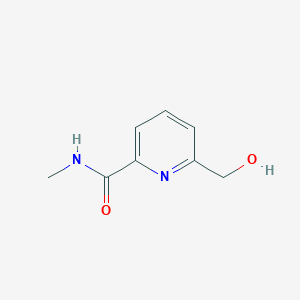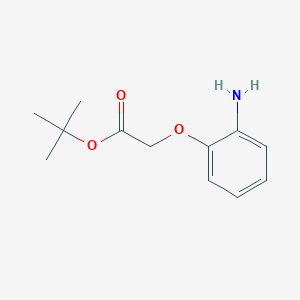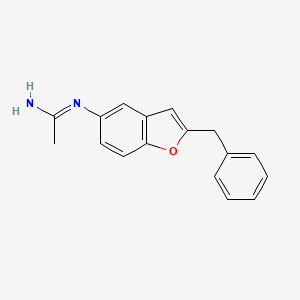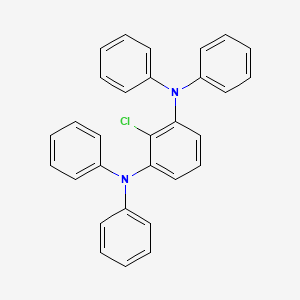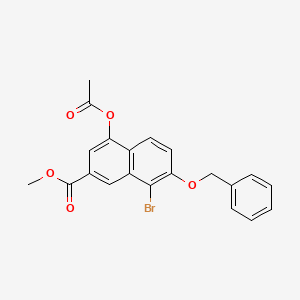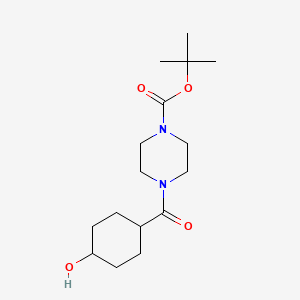
Butylphenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Butylphenylurea can be synthesized through several methods. One common approach involves the reaction of phenylisocyanate with butylamine. This reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and efficiency .
Another method involves the transamidation of 1,3-diphenylurea with n-butylamine in the presence of a catalyst such as triethylenediamine. This reaction is carried out in a solvent like dioxane and involves the nucleophilic attack of the amine on the carbonyl carbon of the urea .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is typically heated and stirred to ensure complete conversion. After the reaction, the product is purified through crystallization or distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Butylphenylurea undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogens or other electrophiles to form substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Polymerization: It can participate in polymerization reactions to form polyurethaneureas, which have applications in the production of elastomers and coatings.
Common Reagents and Conditions
Phenylisocyanate: Used in the synthesis of this compound.
Triethylenediamine: A catalyst for transamidation reactions.
Solvents: Dioxane and other organic solvents are commonly used in these reactions.
Major Products Formed
Substituted this compound: Formed through substitution reactions.
Polyurethaneureas: Formed through polymerization reactions.
Scientific Research Applications
Butylphenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical reagent.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of butylphenylurea involves its interaction with various molecular targets. In polymerization reactions, it acts as a monomer that can form bonds with other molecules to create larger structures. The specific pathways and molecular targets depend on the reaction conditions and the presence of catalysts .
Comparison with Similar Compounds
Similar Compounds
Phenylurea: Similar structure but lacks the butyl group.
Diphenylurea: Contains two phenyl groups instead of one butyl and one phenyl group.
Butylurea: Contains a butyl group but lacks the phenyl group.
Uniqueness
Butylphenylurea is unique due to its combination of butyl and phenyl groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in chemistry and industry .
Properties
CAS No. |
62641-29-6 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-butyl-1-phenylurea |
InChI |
InChI=1S/C11H16N2O/c1-2-3-9-13(11(12)14)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,14) |
InChI Key |
GOGYHVOOMHFPAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



